Fmoc-Glu(OtBu)-OH-15N
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Overview
Description
Fmoc-Glu(OtBu)-OH-15N: is a derivative of glutamic acid, specifically designed for use in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino group, a tert-butyl (OtBu) ester protecting group on the carboxyl group, and a nitrogen-15 isotope label. This compound is widely used in the field of solid-phase peptide synthesis due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Glu(OtBu)-OH-15N involves several steps:
Fmoc Protection: The amino group of glutamic acid is protected using fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate.
OtBu Protection: The carboxyl group is protected by reacting with tert-butyl alcohol in the presence of a strong acid like sulfuric acid or p-toluenesulfonic acid.
15N Labeling: The nitrogen-15 isotope is introduced by using a nitrogen-15 labeled ammonia or amine source during the synthesis.
Industrial Production Methods: The industrial production of this compound typically involves the following steps:
Intermediate Formation: L-glutamic acid is reacted with isobutylene in the presence of a catalyst to form the intermediate H-Glu(OtBu)-OH.
Complex Formation: The intermediate is then complexed with a copper salt and purified.
Final Product Formation: The complex is reacted with Fmoc-Osu and EDTA under basic conditions to yield the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Fmoc-Glu(OtBu)-OH-15N can undergo oxidation reactions, particularly at the fluorenylmethyloxycarbonyl group.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: The Fmoc and OtBu protecting groups can be selectively removed under mild conditions using reagents like piperidine and trifluoroacetic acid, respectively.
Common Reagents and Conditions:
Fmoc Removal: 20% piperidine in dimethylformamide (DMF).
OtBu Removal: 50% trifluoroacetic acid in dichloromethane (DCM).
Major Products:
Fmoc Removal: The major product is the deprotected amino acid with the OtBu group still intact.
OtBu Removal: The major product is the fully deprotected amino acid
Scientific Research Applications
Chemistry: Fmoc-Glu(OtBu)-OH-15N is extensively used in the synthesis of peptides, particularly in solid-phase peptide synthesis. It serves as a building block for introducing glutamic acid residues into peptide chains .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. The nitrogen-15 isotope label allows for detailed nuclear magnetic resonance (NMR) studies .
Medicine: this compound is used in the development of peptide-based drugs. Its stability and ease of deprotection make it ideal for synthesizing therapeutic peptides .
Industry: In the industrial sector, this compound is used in the large-scale production of peptides for various applications, including pharmaceuticals and biotechnology .
Mechanism of Action
The mechanism of action of Fmoc-Glu(OtBu)-OH-15N primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis, preventing unwanted reactions. The OtBu group protects the carboxyl group, allowing for selective reactions at other sites. The nitrogen-15 isotope label enables detailed studies of molecular interactions using NMR spectroscopy .
Comparison with Similar Compounds
Fmoc-Glu(OtBu)-OH: Similar to Fmoc-Glu(OtBu)-OH-15N but without the nitrogen-15 isotope label.
Fmoc-Asp(OtBu)-OH: A similar compound with aspartic acid instead of glutamic acid.
Fmoc-Glu(OtBu)-Glu(OtBu)-OH: A compound with two glutamic acid residues protected by Fmoc and OtBu groups
Uniqueness: The uniqueness of this compound lies in its nitrogen-15 isotope label, which allows for advanced NMR studies. This makes it particularly valuable in research applications where detailed molecular interactions need to be studied .
Properties
Molecular Formula |
C24H27NO6 |
---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid |
InChI |
InChI=1S/C24H27NO6/c1-24(2,3)31-21(26)13-12-20(22(27)28)25-23(29)30-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,27,28)/t20-/m0/s1/i25+1 |
InChI Key |
OTKXCALUHMPIGM-HWAMHAJJSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@@H](C(=O)O)[15NH]C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
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